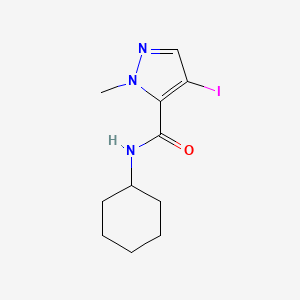

![molecular formula C20H23NO4 B5542305 methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from acetoacetic esters and proceeding through various reagents and conditions to yield N3-protected heterocyclic compounds. Such processes can involve reactions under specific conditions to produce desired intermediates and final products (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate can be characterized by crystallography, revealing polymorphic forms and specific molecular conformations. These analyses show the arrangements of functional groups and overall molecular geometry, which are crucial for understanding the compound's reactivity and interaction with other molecules (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate and related compounds can include oxidation, reduction, and cyclization reactions. These reactions are influenced by the presence of specific functional groups, such as the tert-butyl moiety, and can lead to the formation of various metabolites with distinct properties. The reactivity of these compounds under different conditions highlights their versatility in chemical synthesis (Prakash, Wang, O’Connell, & Johnson, 2008).

Physical Properties Analysis

The physical properties of methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate, such as solubility, melting point, and crystalline structure, are essential for its application in various chemical processes. These properties can be determined through experimental studies and are crucial for handling, storage, and application in synthesis (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Properties Analysis

The chemical properties of methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate, including its reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are vital for its use in organic synthesis and potential pharmacological applications. Studies on related compounds provide insights into the mechanisms of reactions and the influence of molecular structure on chemical behavior (Prakash, Wang, O’Connell, & Johnson, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound related to methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate, has been used in the synthesis of various heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]-pyridin-4-one. These compounds have potential applications in pharmaceuticals and materials science (Selič, Grdadolnik, & Stanovnik, 1997).

Catalysis in Asymmetric Hydrogenation : Certain tert-butylmethylphosphino groups, which are structurally related to methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate, have been used to create ligands for rhodium complexes. These complexes exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, a critical process in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Anticancer Drug Synthesis : Schiff base organotin(IV) complexes, including those derived from amino acetate functionalized compounds similar to methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate, have been synthesized and characterized for their in vitro cytotoxicity against various human tumor cell lines. These studies contribute to the development of new anticancer drugs (Basu Baul et al., 2009).

Photopolymerization Processes : Alkoxyamines like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which share structural similarities with methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate, are used as photoiniferters in nitroxide-mediated photopolymerization. These compounds are significant in material science, particularly in creating polymers and coatings (Guillaneuf et al., 2010).

Tubulin Polymerization Inhibition in Cancer Therapy : Compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This finding is crucial for developing new cancer therapies (Minegishi et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)15-8-10-17(11-9-15)25-13-18(22)21-16-7-5-6-14(12-16)19(23)24-4/h5-12H,13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXXFQBRYJEMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)